Perindopril - 82834-16-0

Perindopril

Catalog Number: EVT-242530
CAS Number: 82834-16-0
Molecular Formula: C19H32N2O5
Molecular Weight: 368.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Perindopril is a synthetic molecule classified as an angiotensin-converting enzyme (ACE) inhibitor. [] It acts as a prodrug, meaning it is inactive in its administered form and requires metabolic conversion within the body to exert its pharmacological effects. [] The active metabolite of perindopril is perindoprilat. [, , , , ] In scientific research, perindopril is widely used to investigate the renin-angiotensin system (RAS) and its role in various physiological and pathological processes. [, , ]

Future Directions
  • Personalized Medicine: Further research is needed to identify individual factors that may influence the response to perindopril therapy, allowing for more personalized treatment approaches. []
  • Combination Therapies: Exploring the efficacy and safety of perindopril in combination with other drugs for various cardiovascular and metabolic conditions is crucial. [, , , , , ]
  • Non-Cardiovascular Applications: Investigating the potential benefits of perindopril in conditions beyond cardiovascular disease, such as sarcopenia and cancer, holds promise. [, ]
  • Understanding Mechanisms of Action: Continued research on the molecular mechanisms of perindopril's actions will provide a deeper understanding of its therapeutic potential. [, , , ]
Overview

Perindopril is an angiotensin-converting enzyme inhibitor used primarily in the treatment of hypertension and heart failure. It is a prodrug that is converted into its active form, perindoprilat, which exerts its pharmacological effects by inhibiting the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This action helps to lower blood pressure and reduce the workload on the heart, making it beneficial for patients with cardiovascular diseases.

Source

Perindopril is derived from the structure of amino acids and is synthesized through various chemical processes. It is marketed under several brand names, including Prestarium and Coversyl, and is available in different formulations such as tablets and oral solutions.

Classification

Perindopril belongs to the class of medications known as antihypertensives, specifically angiotensin-converting enzyme inhibitors. It is classified chemically as a derivative of proline, with the molecular formula C19H32N2O5 and a molecular weight of 360.47 g/mol.

Synthesis Analysis

Methods

The synthesis of perindopril involves several key steps that can vary based on the method employed. A notable industrial synthesis method includes:

  1. Coupling Reaction: The initial step involves the coupling of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid benzyl ester with N-[(S)-1-carboxybutyl]-(S)-alanine ethyl ester.
  2. Deprotection: Following this, the carboxylic group of the heterocyclic compound undergoes deprotection through catalytic hydrogenation.
  3. Purification: The resulting perindopril is then purified to achieve a high degree of purity suitable for pharmaceutical use, often yielding less than 0.2% impurities .

Technical Details

The industrial method emphasizes using readily available starting materials and optimizing conditions such as temperature and pressure during hydrogenation to enhance yield and purity .

Molecular Structure Analysis

Structure

Perindopril has a complex molecular structure characterized by its proline derivative backbone. The structural formula can be represented as follows:

C19H32N2O5\text{C}_{19}\text{H}_{32}\text{N}_{2}\text{O}_{5}

Data

  • Molecular Weight: 360.47 g/mol
  • Chemical Structure: Contains multiple functional groups including amines and carboxylic acids that are crucial for its biological activity.
Chemical Reactions Analysis

Reactions

Perindopril undergoes various chemical reactions during its synthesis and metabolism:

  1. Hydrogenation: Catalytic hydrogenation is critical for deprotecting the carboxylic acid group in the synthesis process.
  2. Enzymatic Hydrolysis: In vivo, perindopril is hydrolyzed to perindoprilat by esterases, which is essential for its therapeutic effect.

Technical Details

The reaction conditions (temperature, pressure, catalyst type) significantly influence both yield and purity during synthesis .

Mechanism of Action

Process

Perindopril functions primarily through the inhibition of angiotensin-converting enzyme (ACE). This mechanism leads to:

  • Reduction in Angiotensin II Levels: Decreased production of this vasoconstrictor results in vasodilation.
  • Increased Bradykinin Levels: Inhibition of bradykinin degradation enhances vasodilatory effects.

Data

This dual action contributes to lowering blood pressure and improving cardiac output in patients with heart failure or hypertension .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white crystalline powder.
  • Solubility: Soluble in water and organic solvents such as ethanol.

Chemical Properties

  • pH Range: Typically between 4.5 to 6.5 when dissolved.
  • Stability: Perindopril is sensitive to light and moisture; thus, it should be stored in a cool, dry place .
Applications

Scientific Uses

Perindopril is primarily utilized in clinical settings for managing:

  • Hypertension: Effective in lowering blood pressure in patients with essential hypertension.
  • Heart Failure: Improves survival rates and quality of life in patients with symptomatic heart failure.
  • Post-myocardial Infarction: Used to improve outcomes post-heart attack by reducing cardiac workload.

Additionally, research continues into its potential benefits in other cardiovascular conditions due to its favorable safety profile and efficacy .

Introduction to Perindopril: Historical Development & Pharmacological Classification

Discovery and Synthesis as a Non-Sulfhydryl ACE Inhibitor

Perindopril (C₁₉H₃₂N₂O₅; molecular weight 368.47 g/mol) emerged from systematic research aimed at overcoming limitations of early angiotensin-converting enzyme (ACE) inhibitors. Patented in 1980 by Servier Laboratories, it received medical approval in 1988 as a second-generation ACE inhibitor characterized by its non-sulfhydryl structure [1] [6]. Unlike first-generation agents like captopril (which contains a sulfhydryl group), perindopril was designed as a prodrug ester. This design facilitates oral absorption, with subsequent hepatic hydrolysis converting it to the active metabolite perindoprilat [4] [7]. The compound's discovery stemmed from structure-activity relationship (SAR) studies optimizing zinc-binding ligands in ACE inhibitors, replacing thiol groups with a carboxyl moiety to reduce adverse effects while maintaining potent enzyme inhibition [2] [7].

Structural Evolution from Early Angiotensin-Converting Enzyme Inhibitors

Perindopril exemplifies deliberate molecular innovation within the ACE inhibitor class. Its structure features:

  • A dicarboxylate zinc-binding group replacing sulfhydryl or phosphinyl groups, enhancing tissue affinity and reducing reactive oxidative potential [2] [7].
  • A bicyclic perhydroindole scaffold that mimics the transition state of angiotensin I cleavage, conferring high ACE binding specificity [7].
  • Ester prodrug design (perindopril to perindoprilat) to improve oral bioavailability (~24%) compared to active metabolites of earlier ACE inhibitors [1] [4].

Table 1: Structural Evolution of Representative ACE Inhibitors [2] [7]

CompoundZinc-Binding GroupProdrugActive MetaboliteRelative ACE Affinity
Captopril (1st gen)Sulfhydryl (-SH)NoCaptopril1.0x (reference)
Enalapril (2nd gen)DicarboxylateYesEnalaprilat1.8x
Perindopril (2nd gen)DicarboxylateYesPerindoprilat3.2x
Fosinopril (2nd gen)PhosphinylYesFosinoprilat2.5x

This structural optimization yielded greater lipophilicity (log P = 0.33 for perindoprilat), enhancing penetration into vascular tissues where ACE is predominantly expressed [7] [8]. Quantitative autoradiography studies confirm perindoprilat achieves 80-90% inhibition of endothelial ACE at therapeutic doses, significantly higher than earlier agents [7].

Comparative Pharmacokinetic Advantages Over First-Generation ACE Inhibitors

Perindopril’s pharmacokinetic profile reflects its engineered design, offering clinical advantages:

  • Absorption & Activation: Perindopril is rapidly absorbed (Tₘₐₓ = 1 hour) and converted to perindoprilat, reaching peak plasma concentrations in 3-4 hours. Unlike sulfhydryl-containing ACE inhibitors, food does not impair its absorption [4] [9].
  • Tissue Distribution & Half-life: Perindoprilat exhibits extensive binding to tissue ACE, with a slow dissociation rate contributing to its prolonged elimination half-life (30-120 hours). This enables once-daily dosing—a significant advantage over captopril, which requires multiple daily doses due to its short half-life (2-3 hours) [4] [6].
  • Dual Elimination Pathways: While 70% of perindoprilat is renally excreted, hepatic clearance (30%) provides a compensatory route in renal impairment. This contrasts with enalaprilat, which relies predominantly on renal excretion (>90%), necessitating dose adjustments in kidney disease [4] [6].

Table 2: Pharmacokinetic Comparison of Key ACE Inhibitors [4] [6]

ParameterPerindoprilCaptoprilEnalaprilLisinopril
ProdrugYesNoYesNo
Oral Bioavailability24%65-75%60%25%
Tₘₐₓ Active (hours)3-41-1.54-57-8
Elimination Half-life (Active)30-120 hrs2-3 hrs11 hrs12 hrs
Renal Excretion70%95%>90%100%
Dosing FrequencyOnce daily2-3x daily1-2x dailyOnce daily
  • ACE Binding Kinetics: Perindoprilat demonstrates tight-binding, slow-offset kinetics from the ACE active site. This results in sustained enzyme inhibition despite declining plasma concentrations, maintaining >80% ACE inhibition at 24 hours post-dose [4] [7]. Clinical studies confirm this translates to consistent 24-hour blood pressure control, with trough-to-peak ratios >80%—superior to many earlier ACE inhibitors [7] [8].

The structural and pharmacokinetic refinements embodied in perindopril thus represent a deliberate evolution toward ACE inhibitors with optimized tissue penetration, prolonged activity, and reliable clinical efficacy.

Properties

CAS Number

82834-16-0

Product Name

Perindopril

IUPAC Name

(2S,3aS,7aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid

Molecular Formula

C19H32N2O5

Molecular Weight

368.5 g/mol

InChI

InChI=1S/C19H32N2O5/c1-4-8-14(19(25)26-5-2)20-12(3)17(22)21-15-10-7-6-9-13(15)11-16(21)18(23)24/h12-16,20H,4-11H2,1-3H3,(H,23,24)/t12-,13-,14-,15-,16-/m0/s1

InChI Key

IPVQLZZIHOAWMC-QXKUPLGCSA-N

SMILES

CCCC(C(=O)OCC)NC(C)C(=O)N1C2CCCCC2CC1C(=O)O

Solubility

1.22e+00 g/L

Synonyms

S-9490-3; McN-A-2833-109; [(S)-1-Ethoxycarbonylbutyl]-Ala-Oic-OH t-butyl-amine salt; (2S,3aS,7aS)-1-[(2S)-2-[[(1S)-1-(Ethoxycarbonyl)butyl]amino]-1- oxopropyl]octahydro-1H-indole-2-carboxylic acid tert-butylammonium salt

Canonical SMILES

CCCC(C(=O)OCC)NC(C)C(=O)N1C2CCCCC2CC1C(=O)O

Isomeric SMILES

CCC[C@@H](C(=O)OCC)N[C@@H](C)C(=O)N1[C@H]2CCCC[C@H]2C[C@H]1C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.